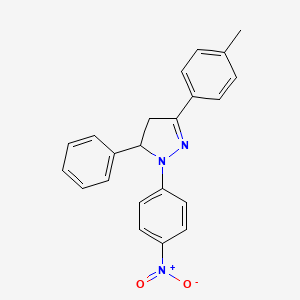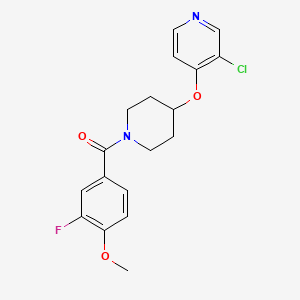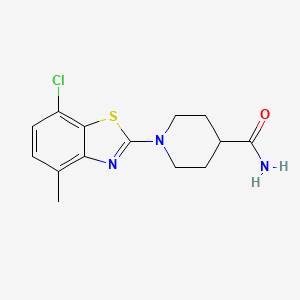![molecular formula C20H28N2O4 B2904889 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide CAS No. 2248742-50-7](/img/structure/B2904889.png)
2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide, also known as MPPA, is a chemical compound that has been used in scientific research to investigate its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide is not fully understood, but it has been shown to interact with various proteins and receptors in the body. One of the main targets of 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide is the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has also been shown to inhibit the activity of the enzyme phosphodiesterase 3, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
Biochemical and Physiological Effects
2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been shown to induce apoptosis by activating various signaling pathways. In the brain, 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been shown to protect against neurodegeneration by modulating calcium signaling and protein folding. In the cardiovascular system, 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been shown to improve cardiac function by increasing cAMP levels and inhibiting phosphodiesterase 3 activity.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the role of this receptor in various cellular processes. However, one of the main limitations of using 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists. Another area of interest is the investigation of 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide's potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide and its effects on various cellular processes.
合成方法
2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide is synthesized by reacting 2-(2-hydroxyphenoxy)benzaldehyde with N-(1-(1-morpholin-4-ylcyclopentyl)ethyl)acetamide in the presence of a base such as sodium hydride. The resulting compound is then purified using various techniques such as column chromatography.
科学研究应用
2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been used to study the role of the sigma-1 receptor in neuroprotection and neurodegeneration. In cardiovascular research, 2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide has been studied for its potential use as a treatment for heart failure.
属性
IUPAC Name |
2-(2-formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-16(20(8-4-5-9-20)22-10-12-25-13-11-22)21-19(24)15-26-18-7-3-2-6-17(18)14-23/h2-3,6-7,14,16H,4-5,8-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAHRNUSIJKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)N2CCOCC2)NC(=O)COC3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
